molecular formula C20H23N5O3 B2770839 8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896594-67-5

8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2770839
CAS No.: 896594-67-5
M. Wt: 381.436
InChI Key: ZMRKASWUNDWIDN-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine scaffold. Key structural features include:

  • 3-position substitution: A 2-methoxyethyl chain, contributing to solubility and metabolic stability.
  • 1- and 7-position methyl groups: These likely reduce metabolic degradation and improve pharmacokinetic properties.

Properties

IUPAC Name

6-(3,5-dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-12-8-13(2)10-15(9-12)25-14(3)11-24-16-17(21-19(24)25)22(4)20(27)23(18(16)26)6-7-28-5/h8-11H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRKASWUNDWIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class of compounds, which have garnered interest due to their diverse biological activities. This article examines its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a complex arrangement that includes an imidazole ring fused to a purine-like structure. The presence of both a dimethylphenyl group and a methoxyethyl side chain contributes to its unique properties.

PropertyValue
Molecular FormulaC₁₈H₂₂N₄O₃
Molecular Weight350.39 g/mol
CAS Number919006-66-9
SolubilitySoluble in DMSO and ethanol

Antidepressant Effects

Research indicates that derivatives of imidazo[2,1-f]purines exhibit potential antidepressant properties. A study highlighted that related compounds showed significant affinity for serotonin receptors (5-HT1A and 5-HT7) and inhibited phosphodiesterase (PDE) enzymes, suggesting a mechanism for their antidepressant effects . The compound may also enhance serotonin levels in the brain by inhibiting reuptake mechanisms.

Anxiolytic Activity

In vivo studies have demonstrated that certain derivatives of this compound exhibit anxiolytic effects greater than traditional anxiolytics like diazepam. This was assessed using the forced swim test (FST), where the compound significantly reduced immobility time in mice, indicating reduced anxiety levels .

Anticancer Potential

Preliminary studies suggest that imidazo[2,1-f]purines possess anticancer activity through multiple mechanisms. These include the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in tumor growth. The compound's ability to interact with DNA and RNA may also contribute to its anticancer properties .

The biological activity of this compound is mediated through several mechanisms:

  • Receptor Interaction : Binding to serotonin receptors modulates neurotransmitter levels.
  • Enzyme Inhibition : Inhibition of phosphodiesterases affects cyclic nucleotide signaling pathways.
  • Apoptotic Pathways : Inducing apoptosis in cancer cells through DNA interaction.

Case Study 1: Antidepressant Activity

In a controlled study involving mice treated with the compound at varying doses (0.5 mg/kg to 5 mg/kg), significant reductions in depressive-like behaviors were observed compared to control groups. The highest dose resulted in effects comparable to those seen with established antidepressants .

Case Study 2: Anxiolytic Effects

Another study focused on the anxiolytic potential of the compound using the elevated plus maze test. Mice administered with the compound displayed increased time spent in open arms compared to controls, indicating reduced anxiety levels .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key Observations :

  • 8-position substituents dictate target selectivity. Aryl groups (e.g., 3,5-dimethylphenyl) favor receptor binding, while alkyl/heterocyclic chains (e.g., piperazinylpentyl) enhance enzyme interaction .
  • 3-position substituents like 2-methoxyethyl (target compound) or butyl (CB11) balance solubility and membrane permeability .

Pharmacological Activity

Table 2: Pharmacological Profiles of Selected Analogs
Compound Biological Activity (Dosage) Efficacy Metrics Reference
Compound 3i Antidepressant (2.5–5 mg/kg), Anxiolytic Reduced immobility in FST; 5-HT1A Ki = 8 nM
CB11 Anti-cancer (NSCLC cells) ROS production, caspase-3 activation
Compound 5 Dual 5-HT1A/5-HT7 ligand, PDE4B inhibitor IC50 PDE4B = 120 nM
Compound 61 Kinase inhibition (inferred) Not explicitly reported

Key Findings :

  • Fluorinated derivatives (e.g., 3i) exhibit high 5-HT1A receptor affinity (Ki < 10 nM), correlating with antidepressant efficacy .
  • PPARγ agonists like CB11 induce apoptosis via ROS-mediated pathways , highlighting the role of 8-position aryl amines in cancer therapeutics .

Insights :

  • Higher melting points (e.g., 372°C for Compound 64) correlate with rigid substituents like 2-methyl-3-hydroxyphenyl .
  • Yields vary widely (3–56%), influenced by steric hindrance during cyclization .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including cyclization of precursors under controlled conditions (e.g., acidic/basic catalysts) and regioselective introduction of substituents like the 3,5-dimethylphenyl and 2-methoxyethyl groups. Critical parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control, and purification via column chromatography or recrystallization to achieve >95% purity . Yield optimization may require iterative adjustments to reagent stoichiometry and reaction time.

Q. How can researchers confirm the structural integrity of the synthesized compound?

Analytical techniques include:

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions and fusion of the imidazo[2,1-f]purine core .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., 433.443 g/mol for analogs) and fragmentation patterns .
  • HPLC : For purity assessment (>95% purity threshold) using reverse-phase columns and UV detection .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Receptor binding assays : Radioligand displacement studies (e.g., 5-HT1A/5-HT7 serotonin receptors) to measure IC50 values .
  • Enzyme inhibition assays : Evaluate interactions with phosphodiesterases (PDE4B/PDE10A) using fluorescence-based kits .
  • Cytotoxicity profiling : MTT assays in cell lines (e.g., HEK-293) to assess preliminary safety .

Advanced Research Questions

Q. How do structural modifications influence receptor selectivity and potency?

  • Substituent analysis : Compare derivatives with varying alkyl/aryl groups (e.g., 2-fluorophenyl vs. 3-trifluoromethylphenyl) to identify trends in 5-HT1A receptor affinity. Methoxyethyl groups enhance solubility, while dimethylphenyl substituents improve hydrophobic binding .
  • Molecular docking : Use software like AutoDock Vina to model interactions with receptor active sites (e.g., Ser159 and As386 in 5-HT1A) .
  • SAR tables : Tabulate EC50 values against structural variants to guide lead optimization .

Q. What methodologies are recommended for in vivo efficacy and safety profiling?

  • Forced swim test (FST) : Administer doses (2.5–5 mg/kg, i.p.) to evaluate antidepressant-like activity in mice; co-administer 5-HT1A antagonists (e.g., WAY-100635) to confirm receptor mediation .
  • Safety assessments : Monitor lipid metabolism, blood pressure, and sedation post-repeated dosing. Use enzyme-linked assays for liver/kidney toxicity markers (e.g., ALT, creatinine) .
  • Pharmacokinetics : Measure brain-to-plasma ratios via LC-MS/MS to assess blood-brain barrier penetration .

Q. How can computational modeling enhance the understanding of metabolic stability?

  • Metabolite prediction : Tools like GLORY or ADMET Predictor to identify vulnerable sites (e.g., methoxyethyl oxidation) .
  • Human liver microsome (HLM) assays : Quantify intrinsic clearance using LC-MS/MS and correlate with in silico predictions .
  • Lipophilicity profiling : Determine logP values via micellar electrokinetic chromatography (MEKC) to optimize solubility .

Q. What strategies address poor aqueous solubility in preclinical development?

  • Formulation optimization : Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .
  • Crystallography : Analyze polymorphic forms via X-ray diffraction to identify stable, high-solubility crystal phases .

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